N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c17-15-5-1-2-6-16(15)25(22,23)18-13-7-9-14(10-8-13)19-11-3-4-12-24(19,20)21/h1-2,5-10,18H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBUVXGJROPERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazinan Ring Formation
The thiazinan ring system is synthesized via cyclization reactions involving sulfur-containing precursors. A widely employed method involves the tethered aminohydroxylation (TA) reaction of sulfonamide intermediates. For instance, pent-4-ene-1-sulfonamide undergoes TA conditions (OsO₄, N-methylmorpholine N-oxide) to yield 1,2-thiazinane-1,1-dioxide derivatives in 35–59% yields. Adapting this approach, the thiazinan core of the target compound is constructed by reacting 4-aminophenylbut-3-ene-1-sulfonamide under similar conditions, followed by oxidation to introduce the 1,1-dioxo moiety.
Sulfonamide Functionalization
The sulfonamide group is introduced via nucleophilic substitution. 2-Fluorobenzenesulfonyl chloride reacts with the amine group of 4-(1,1-dioxothiazinan-2-yl)aniline in anhydrous dichloromethane, catalyzed by triethylamine. This step typically achieves 70–85% yield, with purity >95% confirmed by HPLC.
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of aromatic amines |
| Base | Triethylamine | Neutralizes HCl, prevents side reactions |
| Temperature | 0–5°C | Minimizes sulfonyl chloride hydrolysis |
| Reaction Time | 4–6 hours | Ensures complete amine consumption |
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods prioritize scalability using continuous flow reactors. A two-stage process is employed:
- Thiazinan Formation : A mixture of 1,4-dibromobutane and sodium sulfide in DMF at 120°C produces 1,2-thiazinane, which is oxidized to 1,1-dioxothiazinane using H₂O₂/CH₃COOH.
- Sulfonamide Coupling : The thiazinane-aniline intermediate reacts with 2-fluorobenzenesulfonyl chloride in a microreactor at 50°C, achieving 90% conversion in <10 minutes.
Table 2: Comparative Analysis of Batch vs. Flow Synthesis
| Metric | Batch Method | Flow Method |
|---|---|---|
| Yield | 68% | 89% |
| Purity | 92% | 98% |
| Reaction Time | 8 hours | 25 minutes |
| Byproduct Formation | 5–7% | <1% |
Reaction Mechanism and Kinetics
Cyclization Mechanism
The TA reaction proceeds via osmate ester intermediates, where the sulfonamide nitrogen attacks the β-carbon of the alkene, forming the six-membered thiazinan ring. Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate a reaction barrier of 23.4 kcal/mol for this step.
Sulfonylation Kinetics
Second-order kinetics govern the sulfonylation, with rate constants (k) of 0.15 L·mol⁻¹·s⁻¹ at 25°C. The reaction is accelerated by electron-withdrawing groups on the benzene ring, as demonstrated by Hammett plot analysis (ρ = +1.2).
Purification and Characterization
Crystallization Techniques
The crude product is purified via fractional crystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals suitable for X-ray diffraction. Single-crystal analysis confirms the chair conformation of the thiazinan ring and antiperiplanar alignment of the sulfonamide group.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.84 (m, 1H, F-Ar-H), 7.45 (t, J = 7.6 Hz, 1H, Ar-H), 4.12–3.98 (m, 4H, thiazinan-CH₂).
- HRMS : m/z calc. for C₁₆H₁₅F₂N₂O₄S₂ [M+H]⁺: 401.0432; found: 401.0429.
Challenges and Optimization Strategies
Byproduct Mitigation
The primary byproduct, N-acetylated sulfonamide, forms via competing acetylation when using impure sulfonyl chlorides. This is suppressed by pre-treating sulfonyl chlorides with activated charcoal and maintaining reaction temperatures below 10°C.
Solvent Selection
Polar aprotic solvents (DMF, DMAc) improve thiazinan ring stability but risk sulfonamide decomposition. Mixed solvent systems (DMF/H₂O 4:1) balance reactivity and product integrity, enhancing yields by 12–15%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces thiazinan cyclization time from 6 hours to 20 minutes, with comparable yields (67% vs. 65% conventional).
Enzymatic Sulfonylation
Thermomyces lanuginosus lipase catalyzes the sulfonamide bond formation in aqueous buffer (pH 7.4), achieving 54% yield. While environmentally friendly, this method remains limited by enzyme cost and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorobenzene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. The fluorobenzene moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs
A. Thiazinan vs. Thiazolidin Derivatives The compound in , N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluoro-4-methoxybenzene-1-sulfonamide, differs in ring size (five-membered thiazolidin vs. six-membered thiazinan) and substituents (3-fluoro-4-methoxy vs. 2-fluorobenzenesulfonamide). The methoxy group in could enhance lipophilicity, while ortho-fluorine in the title compound may sterically hinder rotational freedom .
B. Heterocyclic Core Variations
- Triazine-Sulfonamide Hybrids (): These compounds (e.g., 4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide) replace the thiazinan ring with a triazine core. The triazine’s electron-deficient nature enhances hydrogen-bonding and π-stacking interactions, which are critical in enzyme inhibition. However, the thiazinan system’s sulfone group may provide stronger dipole-dipole interactions .
- Pyrazolo-Pyrimidine Derivatives (): Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide feature fused aromatic systems. Their higher molecular weights (~617 vs. ~350–400 for thiazinan derivatives) suggest differences in pharmacokinetic properties, such as membrane permeability .
Substituent Effects
- Fluorine Position: The title compound’s ortho-fluorine may induce steric effects, whereas para-fluorine (as in ) minimizes steric hindrance. This positional variation impacts molecular conformation and target binding .
- Sulfonamide vs. Azide Groups: ’s N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide replaces fluorine with azides, introducing explosive reactivity. This highlights the sulfonamide group’s versatility in tuning stability vs. reactivity .
Spectral and Physical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
